3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid 3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 749902-33-8
VCID: VC11650498
InChI: InChI=1S/C17H23N3O4S/c1-2-9-20-15-6-5-13(25(23,24)19-10-3-4-11-19)12-14(15)18-16(20)7-8-17(21)22/h5-6,12H,2-4,7-11H2,1H3,(H,21,22)
SMILES: CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N=C1CCC(=O)O
Molecular Formula: C17H23N3O4S
Molecular Weight: 365.4 g/mol

3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid

CAS No.: 749902-33-8

Cat. No.: VC11650498

Molecular Formula: C17H23N3O4S

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid - 749902-33-8

Specification

CAS No. 749902-33-8
Molecular Formula C17H23N3O4S
Molecular Weight 365.4 g/mol
IUPAC Name 3-(1-propyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-yl)propanoic acid
Standard InChI InChI=1S/C17H23N3O4S/c1-2-9-20-15-6-5-13(25(23,24)19-10-3-4-11-19)12-14(15)18-16(20)7-8-17(21)22/h5-6,12H,2-4,7-11H2,1H3,(H,21,22)
Standard InChI Key WDHODBQJCGHURZ-UHFFFAOYSA-N
SMILES CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N=C1CCC(=O)O
Canonical SMILES CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N=C1CCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-[1-Propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid (CAS No. 749902-33-8) belongs to the benzimidazole subclass, distinguished by a fused benzene and imidazole ring system. Its molecular formula, C₁₇H₂₃N₃O₄S, corresponds to a molecular weight of 365.45 g/mol . The IUPAC name systematically describes its structure: a benzimidazole core substituted at position 1 with a propyl group, at position 5 with a pyrrolidine sulfonyl group, and at position 2 with a propanoic acid side chain .

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.749902-33-8
Molecular FormulaC₁₇H₂₃N₃O₄S
Molecular Weight365.45 g/mol
IUPAC Name3-[1-propyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazol-2-yl]propanoic acid
InChI KeyWDHODBQJCGHURZ-UHFFFAOYSA-N

Spectroscopic and Stereochemical Attributes

The compound’s Standard InChI (1S/C17H23N3O4S/c1-2-9-20-15-6-5-13(25(23,24)19-10-3-4-11-19)12-14(15)18-16(20)7-8-17(21)22/h5-6,12H,2-4,7-11H2,1H3,(H,21,22)) ** delineates its atomic connectivity, highlighting the sulfonyl group’s bridging role between the pyrrolidine and benzimidazole rings. The SMILES notation (CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N=C1CCC(=O)O) further visualizes its topology, emphasizing the propanoic acid’s terminal carboxyl group .

Synthesis and Structural Optimization

Structural Modifications and SAR

Structure-activity relationship (SAR) studies of analogous benzimidazoles reveal that:

  • N-Alkylation (e.g., propyl) enhances lipid solubility, potentially improving membrane permeability .

  • Sulfonyl groups at meta/para positions augment electron-withdrawing effects, stabilizing interactions with enzymatic targets .

  • Carboxylic acid termini facilitate hydrogen bonding and ionic interactions, critical for target affinity .

Biological Activity and Mechanistic Insights

Phosphocreatine System Inhibition

Patent data highlights benzimidazoles as phosphocreatine system inhibitors, suggesting potential in oncology or metabolic disorders . By analogy, this compound could interfere with ATP regeneration pathways, though direct evidence remains speculative .

Applications and Industrial Relevance

Pharmaceutical Intermediates

As a building block in drug discovery, this compound’s modular structure allows derivatization for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. Its carboxylic acid group enables conjugation to polymeric carriers for prodrug development .

Analytical Reference Standards

Future Research Directions

Target Deconvolution

Proteomic profiling and affinity chromatography could identify binding partners, clarifying its mechanism of action. Computational docking studies may prioritize targets like tubulin or histone deacetylases .

ADME-Tox Profiling

Comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) studies are essential to evaluate its therapeutic index. Key metrics include plasma protein binding, CYP450 inhibition, and hepatotoxicity risk .

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